2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol
Description
Properties
IUPAC Name |
2-[2-(1,3-benzoxazol-2-yl)propan-2-ylamino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(2,18-11-7-3-5-9-13(11)19)15-17-12-8-4-6-10-14(12)20-15/h3-10,18-19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFURPXCJRAWEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2O1)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. One common method is the reaction of 2-aminophenol with an appropriate aldehyde in the presence of a catalyst such as nano-ZnO using DMF as a solvent at elevated temperatures . Another method involves the use of pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable synthetic routes that ensure high yields and purity. The use of metal catalysts, nanocatalysts, and ionic liquid catalysts are common in industrial settings to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Substitution Reactions at the Amino Group
The secondary amino group (–NH–) bridging the benzoxazole and propan-2-yl moieties participates in nucleophilic substitutions. Studies on analogous benzoxazole-amino derivatives show:
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Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions modifies the amino group, enhancing solubility or bioactivity .
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Schiff Base Formation : Condensation with aldehydes or ketones forms imine derivatives, as seen in related compounds like 2-(6-fluoro-1,3-benzoxazol-2-yl)phenol .
Mechanistic Insight : The amino group’s lone pair facilitates nucleophilic attack, enabling bond formation with electrophiles.
Functionalization of the Phenolic –OH Group
The phenolic hydroxyl group undergoes typical alcohol reactions:
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Esterification : Reaction with acetic anhydride or acid chlorides produces esters, as demonstrated in the synthesis of methyl 2-(butan-2-yl)-1,3-benzoxazole-6-carboxylate .
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Etherification : Treatment with alkyl halides in the presence of a base (e.g., K₂CO₃) forms ether derivatives .
Example Reaction :
Electrophilic Aromatic Substitution on the Benzoxazole Ring
The electron-rich benzoxazole ring undergoes substitution at positions 5 and 6:
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Halogenation : Bromine or chlorine substitutes at the para position to the oxazole nitrogen under mild conditions .
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Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups, enabling further reductions to amines .
Structural Evidence : In a related compound, nitration of 2-phenylbenzoxazole yielded 5-nitro derivatives confirmed via ¹H NMR (δ 8.79 ppm for aromatic protons) .
Metal Coordination and Chelation
The phenolic –OH and benzoxazole nitrogen act as ligands for transition metals:
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Cu(II) Complexation : Forms stable complexes with potential catalytic activity, as observed in similar Schiff base derivatives .
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Fe(III) Binding : Enhances redox properties, relevant in oxidation reactions .
Key Finding : Chelation with Zn²⁺ or Cu²⁺ modifies electronic properties, as shown by shifts in UV-Vis spectra (λₐᵦₛ ~450 nm) .
Biological Activity-Driven Modifications
Derivatives of this compound are tailored for medicinal applications:
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Mannich Reactions : Introduction of piperazine or morpholine groups via Mannich bases improves solubility and receptor binding (e.g., A₂AR antagonists) .
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Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids extends conjugation for enhanced bioactivity .
Case Study : A derivative with a 3-ethoxy-2-hydroxybenzylidene group showed improved inhibition of JMJD3 (IC₅₀ = 1.22 μM) .
Stability and Degradation Pathways
Scientific Research Applications
2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzoxazole ring and phenol group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Crystallographic and Electronic Properties
- Target Compound: No direct crystallographic data is available, but DFT calculations (PBE0/def2-TZVP) on similar systems suggest planar benzoxazole-phenol arrangements with intramolecular H-bonding between the phenolic –OH and the tertiary amine .
- Analogues: 2-(1,3-Benzoxazol-2-yl)phenol: Exhibits coplanar benzoxazole and phenol rings, stabilized by O–H···N hydrogen bonds . Benzothiazole Derivative (C₂₀H₁₆N₂OS): Crystallizes in the monoclinic P2₁/c space group with a 3D network formed via C–H···O and π-π interactions .
Hydrogen Bonding and Supramolecular Behavior
- Analogues: Benzothiazole Derivative: Forms C(6) chains via O–H···N bonds . Benzoxazole-phenol (835-64-3): Stabilized by O–H···N bonds between phenol and benzoxazole nitrogen .
Biological Activity
2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol is a synthetic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials based on diverse sources and research findings.
Chemical Structure and Properties
The compound this compound features a benzoxazole moiety linked to a phenolic group through an amino group. Its chemical formula is , and it has a molecular weight of 218.26 g/mol. The presence of the benzoxazole ring is significant as it is known for various biological activities.
Antimicrobial Activity
Research indicates that compounds containing the benzoxazole moiety exhibit varying degrees of antimicrobial activity. In particular, studies have shown that derivatives similar to this compound can be effective against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity | Target Organisms |
|---|---|---|
| 3-(2-benzoxazol-5-yl)alanine | Moderate antibacterial | Bacillus subtilis, Escherichia coli |
| Other benzoxazole derivatives | Antifungal | Candida albicans |
The minimal inhibitory concentrations (MIC) for these compounds suggest selective action against specific pathogens, indicating potential for development as therapeutic agents against infections .
Anticancer Properties
The anticancer potential of this compound has been highlighted in various studies. The compound shows selective toxicity towards cancer cells while sparing normal cells in certain cases. Research has identified that:
- Cytotoxicity : Compounds with the benzoxazole structure have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| PC3 | 25 |
These findings suggest that the compound may serve as a lead for further modifications aimed at enhancing its anticancer efficacy .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound may modulate enzyme activities or receptor functions, influencing pathways related to cell proliferation and apoptosis. Studies utilizing molecular docking techniques have indicated potential binding affinities with targets involved in cancer progression .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzoxazole derivatives:
- Antimicrobial Screening : A study evaluating multiple benzoxazole derivatives found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The structure–activity relationship established in this research aids in identifying promising candidates for further development .
- Cytotoxicity Assessments : A comparative study of various benzoxazole derivatives revealed that some compounds had markedly lower toxicity towards normal cells compared to cancer cells, suggesting their potential as targeted anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process, starting with the preparation of the benzoxazole core followed by condensation with aminophenol derivatives. Key parameters include solvent choice (e.g., THF or DMF), temperature control (0–60°C), and catalytic/base conditions (e.g., NaH or K₂CO₃). For example, analogous benzoxazole-phenol derivatives are synthesized via base-mediated coupling under inert atmospheres, with purity ensured by column chromatography .
Q. Which analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H/¹³C), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in studies of benzoxazole derivatives (e.g., bond angles and torsion angles validated via single-crystal diffraction) .
Q. What preliminary biological activities have been explored for benzoxazole-phenol hybrids, and how are these assays designed?
- Methodological Answer : Initial screening often focuses on antimicrobial or anticancer activity. For example, derivatives are tested against bacterial/fungal strains (e.g., E. coli, S. aureus) via disk diffusion assays or evaluated for cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Positive controls (e.g., ampicillin, cisplatin) and dose-response curves are essential for validation .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25–60°C, with degradation monitored via HPLC or UV-Vis spectroscopy. Accelerated stability testing under oxidative (H₂O₂) or photolytic conditions (UV light) identifies susceptibility to environmental factors .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms of electrophilic substitution on the benzoxazole-phenol scaffold?
- Methodological Answer : Isotopic labeling (e.g., deuterated solvents) and kinetic studies (e.g., rate determination via stopped-flow spectroscopy) elucidate reaction pathways. Computational methods (DFT calculations) model transition states and regioselectivity, as seen in studies of similar aromatic systems .
Q. What strategies resolve contradictions in spectral data (e.g., overlapping NMR signals or unexpected mass fragments)?
- Methodological Answer : Advanced NMR techniques (e.g., 2D COSY, NOESY) disentangle signal overlaps, while tandem MS/MS fragmentation patterns clarify unexpected peaks. For example, benzoxazole derivatives with complex substituents require DEPT-135 and HSQC for unambiguous assignment .
Q. How can structure-activity relationships (SARs) be systematically explored to optimize biological activity?
- Methodological Answer : Design analogs by modifying the phenol hydroxyl group (e.g., acetylation), benzoxazole substituents (e.g., halogens), or the propan-2-yl linker (e.g., branching). Parallel synthesis and high-throughput screening (HTS) identify critical pharmacophores. For instance, chlorinated analogs show enhanced bioactivity in antimicrobial assays .
Q. What experimental designs assess the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer : Follow OECD guidelines for biodegradation (e.g., Closed Bottle Test) and bioaccumulation (e.g., logP determination). Ecotoxicity is evaluated using Daphnia magna or algal growth inhibition tests. Mass spectrometry tracks transformation products in simulated ecosystems .
Notes
- Advanced methodologies (e.g., DFT, HTS) require collaboration with computational or automation facilities.
- Environmental studies must align with regulatory frameworks (e.g., OECD, EPA guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
